Diethyl (2-methylallyl)phosphonate

Catalog No.
S1911221
CAS No.
51533-70-1
M.F
C8H17O3P
M. Wt
192.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2-methylallyl)phosphonate

CAS Number

51533-70-1

Product Name

Diethyl (2-methylallyl)phosphonate

IUPAC Name

3-diethoxyphosphoryl-2-methylprop-1-ene

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

InChI

InChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h3,5-7H2,1-2,4H3

InChI Key

QOZGSMHGXZMADD-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=C)C)OCC

Canonical SMILES

CCOP(=O)(CC(=C)C)OCC

The exact mass of the compound Diethyl (2-methylallyl)phosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl (2-methylallyl)phosphonate (CAS 51533-70-1) is a specialized Horner-Wadsworth-Emmons (HWE) reagent utilized primarily for the highly stereoselective installation of 2-methyl-1,3-diene moieties. As an organophosphorus building block, it is favored in complex organic synthesis, agrochemical development, and the total synthesis of terpene-derived natural products . Its core procurement value lies in its ability to generate conjugated dienes with strict (E)-stereocontrol, bypassing the isomer mixtures and purification bottlenecks typically associated with conventional Wittig olefinations.

Substituting Diethyl (2-methylallyl)phosphonate with standard Wittig reagents, such as (2-methylallyl)triphenylphosphonium halides, fundamentally compromises both stereoselectivity and downstream processability. Wittig approaches frequently yield difficult-to-separate E/Z mixtures and generate triphenylphosphine oxide (TPPO) byproducts that require intensive chromatographic removal [1]. Conversely, generic HWE reagents like triethyl phosphonoacetate or diethyl allylphosphonate cannot install the critical 2-methyl branching required for isoprenoid and sesquiterpene architectures. For syntheses demanding precise structural fidelity and scalable purification, this specific phosphonate ester is non-interchangeable.

Stereoselectivity in Conjugated Diene Formation

In the total synthesis of cadinol-type sesquiterpenes, the choice of olefination reagent dictates the geometric purity of the resulting diene. Utilizing Diethyl (2-methylallyl)phosphonate in a Horner-Wadsworth-Emmons (HWE) reaction exclusively yields the pure (E)-isomer of the target diene[1]. In contrast, the traditional Wittig reaction utilizing a standard phosphonium ylide results in lower overall yields and requires rigorous separation of E/Z isomeric mixtures. This strict stereocontrol is critical for downstream intramolecular Diels-Alder cycloadditions, where geometric purity directly determines the success of the cyclization.

Evidence DimensionGeometric isomer purity (E/Z ratio)
Target Compound DataPure (E)-isomer formation (single geometric isomer)
Comparator Or BaselineWittig reagent baseline (mixed E/Z isomers and lower yield)
Quantified DifferenceShift from mixed isomers to >99% (E)-selectivity
ConditionsHWE reaction with n-BuLi in THF at -78 °C vs. standard Wittig olefination

Eliminates the need for complex, yield-reducing chromatographic separation of geometric isomers in multi-step syntheses.

Downstream Purification and Byproduct Profile

A primary procurement driver for HWE reagents over Wittig equivalents is the physical nature of the reaction byproducts. Reactions utilizing Diethyl (2-methylallyl)phosphonate generate water-soluble diethyl phosphate salts, which are easily removed via standard aqueous workup [1]. Conversely, the equivalent Wittig reagent, (2-methylallyl)triphenylphosphonium chloride, generates stoichiometric amounts of triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to separate from non-polar organic products, often requiring repeated crystallization or extensive silica gel chromatography.

Evidence DimensionByproduct solubility and removal method
Target Compound DataWater-soluble diethyl phosphate (removed via aqueous wash)
Comparator Or BaselineWittig reagents (generate insoluble TPPO requiring chromatography)
Quantified DifferenceReduction in chromatographic purification steps from ≥1 to 0 for byproduct removal
ConditionsStandard post-reaction aqueous workup

Significantly reduces solvent consumption and labor time during downstream processing, making it highly preferable for scale-up.

Precursor Suitability for Complex Azaheterocycle Synthesis

Beyond olefination, Diethyl (2-methylallyl)phosphonate serves as a specialized building block for synthesizing biologically active azaheterocyclic phosphonates. When reacted with 1,2,4-triazole-3-thiol-4-aminoarylidenes in the presence of DDQ, it undergoes an addition-cyclization protocol to yield fused thiadiazine-5-methylphosphonates in approximately 75% yield [1]. Simpler unbranched analogs or alternative phosphonyl carbanion reagents do not provide the necessary structural motif to form this specific methyl-substituted fused ring system, which is evaluated for antimicrobial and anticancer properties.

Evidence DimensionYield of fused thiadiazine-5-methylphosphonates
Target Compound Data~75% yield
Comparator Or BaselineUnbranched phosphonates (cannot form the target methyl-substituted fused ring)
Quantified DifferenceEnables the specific synthesis of the 5-methylthiadiazine architecture at high yields
ConditionsReaction in MeOH/MeONa/DDQ solution under reflux for 8 hours

Provides a direct, high-yielding synthetic route to proprietary functionalized azaheterocycles for pharmaceutical screening.

Total Synthesis of Terpenes and Sesquiterpenes

Directly leveraging its strict (E)-stereoselectivity, this compound is the reagent of choice for synthesizing complex natural products like 10-isocyano-4-cadinene and amorph-4-en-10β-ol. It reliably installs the critical 2-methyl-1,3-diene moiety required for subsequent intramolecular Diels-Alder cyclizations [1].

Scalable Agrochemical Intermediate Production

Due to the ease of removing its water-soluble phosphate byproducts compared to Wittig alternatives, it is highly suitable for the scale-up synthesis of agrochemical active ingredients, including novel pesticides and herbicides that require conjugated diene structural motifs.

Development of Phosphonate-Based Therapeutics

It functions as a critical cyclization precursor in the discovery of novel analgesic, anti-inflammatory, and antimicrobial agents. Its unique reactivity profile allows for the efficient construction of fused azaheterocyclic phosphonates, such as thiadiazine-5-methylphosphonates, which are key scaffolds in modern drug design [2].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diethyl (2-methylallyl)phosphonate

Dates

Last modified: 08-16-2023

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